molecular formula C23H32N4OS B3577622 2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide

2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide

Cat. No.: B3577622
M. Wt: 412.6 g/mol
InChI Key: HMQJULYIVDNCMP-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thioether group, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring, for example, is a heterocyclic aromatic ring that can participate in various chemical reactions. The thioether and amide groups could also influence the compound’s reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some 1,2,4-triazole derivatives have been studied for their anticancer activity, and their mechanism of action often involves interactions with biological targets that lead to the inhibition of cancer cell proliferation .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

2-[(5-benzyl-4-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4OS/c28-22(24-19-12-6-2-7-13-19)17-29-23-26-25-21(16-18-10-4-1-5-11-18)27(23)20-14-8-3-9-15-20/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQJULYIVDNCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3CCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide
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2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide
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2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide
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2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide
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2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide
Reactant of Route 6
2-[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide

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